N-(4-(2-((3,4-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide
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Overview
Description
N-(4-(2-((3,4-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound that features a thiazole ring, a dihydropyridine ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-((3,4-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multiple steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable thioamide with a haloketone under basic conditions.
Attachment of the Amino Group: The 3,4-dimethylphenylamine is introduced through a nucleophilic substitution reaction.
Formation of the Dihydropyridine Ring: This involves a Hantzsch reaction, where an aldehyde, a β-keto ester, and ammonia are reacted together.
Final Coupling: The thiazole and dihydropyridine intermediates are coupled under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine ring, leading to the formation of pyridine derivatives.
Reduction: Reduction can occur at the carbonyl groups, converting them to alcohols.
Substitution: The amino group on the thiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions often involve the use of bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
N-(4-(2-((3,4-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes.
Biological Research: The compound is used in studies involving enzyme inhibition and protein binding.
Industrial Applications: It can be used as a precursor in the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of N-(4-(2-((3,4-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound binds to the active site of certain enzymes, inhibiting their activity.
Pathways Involved: It affects pathways related to cell proliferation and apoptosis, making it a potential candidate for anti-cancer therapy.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like 2-aminothiazole and 2-mercaptothiazole.
Dihydropyridine Derivatives: Compounds such as nifedipine and amlodipine.
Uniqueness
N-(4-(2-((3,4-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide is unique due to its combined structural features of thiazole and dihydropyridine rings, which confer distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
N-[4-[2-(3,4-dimethylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-6-oxo-1H-pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c1-11-3-5-14(7-12(11)2)21-17(25)8-15-10-27-19(22-15)23-18(26)13-4-6-16(24)20-9-13/h3-7,9-10H,8H2,1-2H3,(H,20,24)(H,21,25)(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCURKPLOEYTQLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CNC(=O)C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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